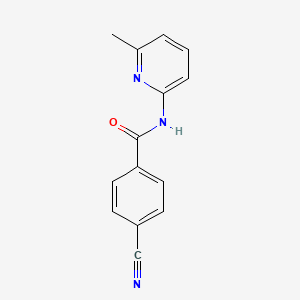
2-(4-((Difluoromethyl)thio)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((Difluoromethyl)thio)phenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Difluoromethyl)thio)phenyl)acetic acid typically involves the introduction of the difluoromethylthio group to a phenylacetic acid derivative. One common method involves the reaction of 4-bromophenylacetic acid with difluoromethylthiolate under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(4-((Difluoromethyl)thio)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-(4-((Difluoromethyl)thio)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes and receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(4-(Trifluoromethoxy)phenyl)acetic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethylthio group.
2-(4-(Difluoromethoxy)phenyl)acetic acid: Contains a difluoromethoxy group.
2-(4-(Methylthio)phenyl)acetic acid: Contains a methylthio group instead of a difluoromethylthio group.
Uniqueness
2-(4-((Difluoromethyl)thio)phenyl)acetic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
特性
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIQINIMJHSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
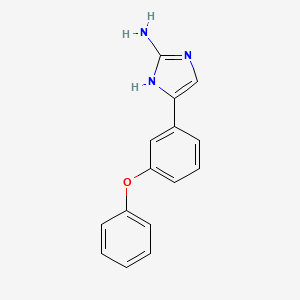
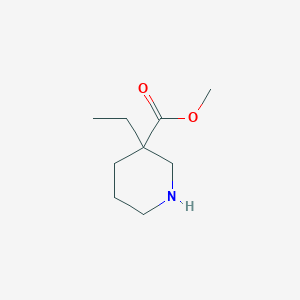
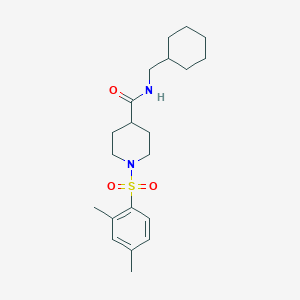

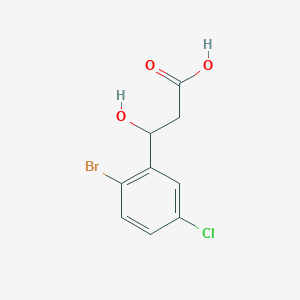
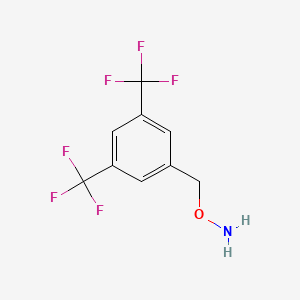
![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
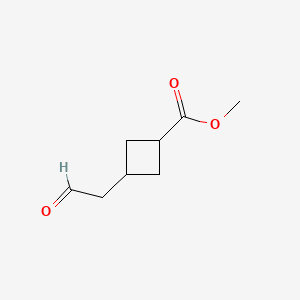
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

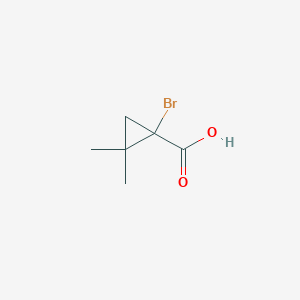
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
